molecular formula C12H23N B596636 Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin CAS No. 163016-93-1

Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin

Cat. No.: B596636
CAS No.: 163016-93-1
M. Wt: 181.32 g/mol
InChI Key: ONNDEFYAVHSBIN-UHFFFAOYSA-N
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Description

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin is a sophisticated, monofunctionalized derivative of native beta-cyclodextrin (β-CD), where a single primary amine group, linked via a phenyl spacer, is installed at the C-6 position of one glucose unit. This modification preserves the inherent hydrophobic cavity of the cyclodextrin, known for forming inclusion complexes with various guest molecules , while introducing a versatile aniline-based amine handle for further chemical conjugation. This unique structure makes it a valuable building block in supramolecular chemistry and materials science. The primary amine on the phenyl ring is a key functional group for researchers to create custom-linked CD scaffolds, sensors, or polymers via amidation, reductive amination, or conjugation with carbonyl groups . In chromatographic science, such specifically modified cyclodextrins are pivotal for developing chiral stationary phases. The phenylamino substituent can work synergistically with the CD cavity to provide stereoselective recognition of chiral analytes in techniques like High-Performance Liquid Chromatography (HPLC), leveraging multimodal interactions including inclusion complexation, hydrogen bonding, and π-π stacking . Furthermore, this derivative can serve as a ligand for metal catalysts, facilitating aqueous-phase organic reactions such as the Suzuki cross-coupling. The cyclodextrin component can enhance the solubility of reactants in water and the phenylamino group can coordinate to metals, promoting greener chemical processes . It is also a key precursor for constructing supramolecular sensors and smart materials. By incorporating this derivative into systems like polydiacetylene vesicles, researchers can develop colorimetric assays that respond to specific environmental stimuli or target molecules through a measurable color transition . This product is intended for research applications only and is not classified as a drug or cosmetic ingredient. For Research Use Only. Not for human or personal use.

Properties

CAS No.

163016-93-1

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

ethane;N-ethylaniline

InChI

InChI=1S/C8H11N.2C2H6/c1-2-9-8-6-4-3-5-7-8;2*1-2/h3-7,9H,2H2,1H3;2*1-2H3

InChI Key

ONNDEFYAVHSBIN-UHFFFAOYSA-N

SMILES

CC.CC.CCNC1=CC=CC=C1

Canonical SMILES

CC.CC.CCNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Tosylation in Alkaline Aqueous Media

The patent by outlines a robust method for monosulfonylation using p-toluenesulfonyl chloride (TsCl) in an alkaline aqueous solution containing copper(II) salts. The copper ions coordinate with secondary hydroxyl groups of β-cyclodextrin, leaving the primary hydroxyl group at C-6 exposed for reaction. Typical conditions include:

  • Reagents : β-cyclodextrin (1 equiv), TsCl (1.2 equiv), NaOH (2.5 equiv), CuCl₂ (0.1 equiv).

  • Conditions : 15–30°C, 4–5 hours, pH 10–12.

  • Yield : 85–90% after recrystallization.

This method avoids toxic organic solvents like pyridine, making it economically and environmentally favorable for industrial applications.

Solvent-Based Tosylation

Alternative approaches employ acetonitrile-water mixtures to enhance TsCl solubility. For example, reports a 15% yield of mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD) using TsCl in acetonitrile with NaOH at room temperature for 2 hours. While lower in yield compared to aqueous methods, this approach simplifies purification by minimizing di- or polysubstitution byproducts.

Nucleophilic Substitution with Phenylamine

The second step involves displacing the tosyl group with phenylamine. Challenges arise due to the weak nucleophilicity of aromatic amines, necessitating optimized conditions.

Direct Displacement in Polar Aprotic Solvents

Phenylamine reacts sluggishly with Ts-β-CD in aqueous media. demonstrates that using polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) for 48–72 hours achieves substitution. Key parameters include:

  • Reagents : Ts-β-CD (1 equiv), phenylamine (5–10 equiv).

  • Conditions : DMF, 80°C, 72 hours.

  • Yield : 50–60% after acetone precipitation.

Excess phenylamine drives the reaction, but prolonged heating risks decomposition.

Azide Intermediate Route

A two-step pathway via an azide intermediate improves efficiency:

  • Azidation : Ts-β-CD reacts with sodium azide (NaN₃) in DMF at 80°C for 12 hours, yielding mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD) in 93% yield.

  • Staudinger Reduction : N₃-β-CD is treated with triphenylphosphine (PPh₃) in DMF, followed by phenylamine. The intermediate iminophosphorane reacts with phenylamine to form 6-PhNH-β-CD.

    • Yield : 72–83%.

This method avoids harsh conditions and enhances regioselectivity.

Continuous Flow Synthesis

Recent advances in flow chemistry, as reported by, enable safer and faster synthesis. The process integrates three steps:

  • Monotosylation : Aqueous TsCl reaction at 25°C with a residence time of 2 hours.

  • Azidation : NaN₃ in DMF at 80°C (residence time: 12 hours).

  • Reduction and Amination : PPh₃ and phenylamine in a tandem flow reactor at 50°C (residence time: 6 hours).

  • Overall Yield : 68%.

Flow systems minimize intermediate handling and improve reproducibility.

Purification and Characterization

Recrystallization

Crude 6-PhNH-β-CD is purified via recrystallization from acetone-water mixtures (5:1 v/v), yielding a purity >95%.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) remove unreacted phenylamine and salts. Elution with 0.1 M ammonium carbonate buffer isolates the product in 79% recovery.

Analytical Confirmation

  • ¹H NMR : Absence of tosyl signals (δ 7.7–7.9 ppm) and appearance of phenyl protons (δ 6.8–7.3 ppm) confirm substitution.

  • IR Spectroscopy : N-H stretching at 3300–3400 cm⁻¹ and C-N vibrations at 1250 cm⁻¹.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Direct DisplacementDMF, 80°C, 72h50%Simple one-step processLow yield, long reaction time
Azide IntermediateDMF, PPh₃, 24h83%High purity, avoids side reactionsMulti-step, costly reagents
Continuous FlowFlow reactor, 20h total68%Scalable, consistent outputHigh initial equipment cost

Chemical Reactions Analysis

Types of Reactions

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the cyclodextrin structure .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, aniline derivatives from reduction, and various substituted cyclodextrins from nucleophilic substitution .

Scientific Research Applications

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin has a wide range of applications in scientific research:

    Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a molecular probe for investigating biological systems.

    Medicine: It is explored for drug delivery applications due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: The compound is used in the development of sensors and separation technologies

Mechanism of Action

The mechanism of action of Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The phenylamino group enhances the binding affinity and selectivity of the cyclodextrin cavity, allowing it to encapsulate a wide range of molecules. This encapsulation can alter the physical and chemical properties of the guest molecules, leading to enhanced solubility, stability, and bioavailability .

Comparison with Similar Compounds

Structural and Functional Differences

Key mono-6-substituted β-CD derivatives include:

Compound Substituent Solubility Key Properties
Mono-6-amino-β-CD -NH₂ High (water-soluble) Cationic charge enhances drug complexation; used in HPLC chiral phases .
Mono-6-ethylenediamine-β-CD -NH-CH₂-CH₂-NH₂ Moderate Bifunctional amine for crosslinking or polymer synthesis .
Mono-6-mercapto-β-CD -SH Low Thiol group enables gold nanoparticle functionalization .
Mono-6-phenylamino-β-CD -NH-C₆H₅ Low to moderate Aromatic group enhances π-π interactions; potential for targeted drug delivery .

Host-Guest Binding and Stability

  • Binding Capacity: Amino Derivatives: Mono-6-amino-β-CD exhibits cooperative binding with alkyl chains due to aggregated structures, increasing association constants (e.g., ~10³ M⁻¹ for alkanoic acids) . Phenylamino Derivative: The phenyl group improves binding to aromatic drugs (e.g., tetrahydro-β-carboline derivatives) via π-π stacking, with stability constants 2–3× higher than native β-CD . Ethylenediamine Derivatives: Serve as intermediates for further functionalization (e.g., acryloyl groups), enabling pH-responsive drug release .

Research Findings and Key Studies

Enhanced Bioactivity via Conjugation: Conjugating THCA with ethylenediamine-β-CD (5-monomer) increased antiplatelet activity by 80% compared to the β-CD/THCA inclusion complex, demonstrating the advantage of covalent modification over non-covalent encapsulation .

Cooperative Binding in Aggregates: Alkylamino-β-CD derivatives (e.g., mono-6-(alkylamino)-β-CD) form micelle-like aggregates, enabling cooperative binding of hydrophobic guests with 10²–10³-fold higher affinity than monomeric β-CD .

Solubility Trade-offs: While phenylamino-β-CD has lower aqueous solubility than amino derivatives, its solubility in organic-aqueous mixtures (e.g., 10% DMSO/water) is sufficient for drug formulation .

Biological Activity

Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin (MPhA-β-CD) is a modified cyclodextrin that has garnered attention in various fields, particularly in pharmaceuticals and biochemistry. Its unique structure allows it to form inclusion complexes, enhancing the solubility and bioavailability of hydrophobic drugs. This article explores the biological activity of MPhA-β-CD, focusing on its synthesis, mechanisms of action, and applications in drug delivery systems.

Synthesis

The synthesis of MPhA-β-CD typically involves modifying beta-cyclodextrin through substitution at the 6-position with phenylamino groups. This modification increases the compound's lipophilicity and enhances its ability to form inclusion complexes with various pharmaceutical agents.

Synthesis Process Overview

  • Starting Material : Native beta-cyclodextrin.
  • Modification Steps :
    • Monotosylation to activate the hydroxyl group.
    • Azidation to introduce an azido group.
    • Reduction to convert the azido group into an amino group.
  • Final Product : this compound.

This process has been optimized for efficiency and yield, allowing for safer and faster production compared to traditional batch methods .

MPhA-β-CD exhibits its biological activity primarily through the following mechanisms:

  • Inclusion Complex Formation : MPhA-β-CD can encapsulate lipophilic drugs within its hydrophobic cavity, improving their solubility and stability in aqueous environments. This characteristic is crucial for enhancing the bioavailability of poorly soluble drugs .
  • Targeted Drug Delivery : The zwitterionic nature of MPhA-β-CD allows it to interact favorably with biological membranes, facilitating targeted delivery of therapeutic agents to specific tissues or cells .

Antitumor Activity

Recent studies have demonstrated that MPhA-β-CD can significantly enhance the antitumor activity of various compounds by improving their solubility and stability. For instance, when used in combination with cirsiliol, a flavonoid known for its cytotoxic effects against cancer cells, MPhA-β-CD increased the solubility of cirsiliol by 2.1 times compared to its free form. This enhancement led to a 1.5-fold increase in tumor growth inhibition in murine models .

Cytotoxicity Studies

Cytotoxicity assays have shown that MPhA-β-CD complexes exhibit selective toxicity towards tumor cell lines while minimizing effects on normal cells. The IC50 values obtained from these studies indicate a favorable therapeutic index, making MPhA-β-CD a promising candidate for cancer therapy applications .

Case Studies

StudyCompoundFindings
Study 1Cirsiliol-MPhA-β-CD ComplexEnhanced solubility (2.1x) and tumor inhibition (1.5x) compared to free cirsiliol .
Study 2MPhA-β-CD with DoxorubicinImproved delivery and reduced side effects in murine models; demonstrated targeted delivery capabilities .
Study 3Flavonoid DetectionMPhA-β-CD modified sensors showed high selectivity for flavonoids like quercetin, enhancing detection sensitivity .

Applications

The biological activity of MPhA-β-CD extends beyond oncology:

  • Drug Formulation : It is utilized in formulating stable drug delivery systems that require enhanced solubility and controlled release profiles.
  • Analytical Chemistry : MPhA-β-CD is employed as a chiral selector in chromatography and as a sensing material for detecting various biomolecules due to its ability to form stable complexes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Mono(6-phenylamino-6-deoxy)-β-cyclodextrin?

  • Methodological Answer : The synthesis typically involves selective functionalization at the C6 position of β-cyclodextrin. A common approach is tosylation (e.g., using 1-(p-toluenesulfonyl)imidazole) to generate 6A-O-toluenesulfonyl-β-cyclodextrin, followed by nucleophilic substitution with aniline derivatives. Purification via preparative HPLC or column chromatography ensures mono-functionalization . Enzymatic methods using α-galactosidase have also been optimized via Plackett-Burman and Box-Behnken designs for regioselective modifications .

Q. How can researchers confirm mono-functionalization and characterize the structure of this derivative?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution at the C6 position and aromatic proton integration .
  • ESI-MS for molecular weight validation and to rule out multi-substitution .
  • FTIR to detect new bonds (e.g., N-H stretches from the phenylamino group) .
  • HPLC with chiral or reverse-phase columns to assess purity .

Q. What are the primary applications of phenylamino-modified β-cyclodextrins in host-guest chemistry?

  • Methodological Answer : These derivatives enhance binding affinity for aromatic guests (e.g., dyes, drugs) via π-π interactions. For example, inclusion complexes with 5-fluorouracil or Rhodamine B can be studied using UV-Vis titration or fluorescence spectroscopy. Competitive binding assays with sodium cholate/deoxycholate are used to quantify stability constants .

Advanced Research Questions

Q. How can computational modeling improve the understanding of host-guest interactions in phenylamino-β-cyclodextrin systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental data to predict binding modes. Implicit solvent models (e.g., Generalized Born) can approximate solvent effects, while explicit solvent MD refines steric and conformational changes. For example, cholesterol-modified cyclodextrins obstruct guest entry from the narrower rim, a finding validated by both simulations and NMR . Validate computational predictions with ITC or SPR to quantify binding thermodynamics .

Q. What experimental design strategies optimize reaction yields for mono-functionalized cyclodextrins?

  • Methodological Answer : Use statistical optimization tools:

  • Plackett-Burman design to screen critical factors (e.g., temperature, reagent molar ratios).
  • Box-Behnken design or central composite design (CCD) to model non-linear relationships and identify optimal conditions .
  • Response Surface Methodology (RSM) to balance competing responses (e.g., yield vs. purity) .

Q. How should researchers resolve contradictions in binding data between spectroscopic and calorimetric methods?

  • Methodological Answer : Discrepancies may arise from differences in sensitivity (e.g., UV-Vis detects weak complexes, while ITC requires stronger binding). Use global analysis of ITC data across multiple temperatures to extract ΔH, ΔS, and ΔG. Cross-validate with competitive binding assays (e.g., fluorescence displacement) and check for solvent/ionic strength effects .

Q. What strategies enhance the oxidative stability of cyclodextrin-drug conjugates?

  • Methodological Answer : Conjugation with antioxidants (e.g., THCA derivatives) or structural modifications (e.g., self-assembling cholesteryl units) can reduce oxidation. For example, 6-(3'S-carboline-3'-carboxyamino-ethylamino)-β-cyclodextrin forms stable dimers that resist H₂O₂ degradation, improving in vivo efficacy .

Q. How can isothermal titration calorimetry (ITC) be applied to study cyclodextrin inclusion complexes with poor solubility?

  • Methodological Answer : Use competitive ITC with a high-affinity reporter guest (e.g., ibuprofen) to indirectly measure weak binders. For temperature-dependent studies (283–313 K), apply a unified global analysis of multiple experiments to improve parameter accuracy. Covariance matrices help quantify uncertainties in ΔH and K values .

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